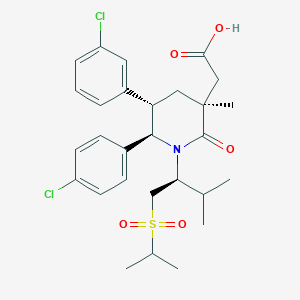

(3S,5S,6R)-Navtemadlin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24+,26-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-CBZDIVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@H]([C@@H](C[C@@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,5S,6R)-Navtemadlin (also known as KRT-232 and formerly as AMG 232) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase.[1] In cancers retaining wild-type TP53 (TP53-WT), the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation.[2] Navtemadlin is designed to disrupt this interaction, thereby reactivating p53's tumor-suppressive functions. This document provides a comprehensive technical overview of Navtemadlin's mechanism of action, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Navtemadlin binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction.[3] This leads to the stabilization and accumulation of p53, resulting in the transcriptional activation of p53 target genes.[4][5] These genes orchestrate critical anti-tumor responses, including cell cycle arrest and apoptosis.[6][7] Preclinical studies have demonstrated robust anti-tumor efficacy of Navtemadlin as a single agent and in combination with other therapies in various TP53-WT cancer models.[3][8]

Core Mechanism of Action: MDM2 Inhibition and p53 Reactivation

The central mechanism of Navtemadlin revolves around the inhibition of the MDM2-p53 protein-protein interaction. In many TP53-WT cancers, MDM2 is overexpressed, leading to the continuous degradation of p53 and suppression of its tumor-suppressive functions.[2]

Navtemadlin, a piperidinone-based compound, was designed to mimic the binding of p53 to MDM2.[3] It effectively occupies the p53-binding pocket on the MDM2 protein, thereby blocking the interaction between the two proteins.[3] This disruption has the following key consequences:

-

p53 Stabilization and Accumulation: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, Navtemadlin leads to a rapid increase in the intracellular levels of p53 protein.[5]

-

Transcriptional Activation of p53 Target Genes: The accumulated p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of a suite of target genes.[4]

-

Induction of Cell Cycle Arrest and Apoptosis: The protein products of these target genes trigger cell cycle arrest, primarily at the G1 phase, and induce apoptosis, leading to the inhibition of tumor cell proliferation and tumor regression.[3][6]

Signaling Pathway

The reactivation of p53 by Navtemadlin initiates a cascade of downstream signaling events that ultimately lead to anti-tumor effects. The key players in this pathway include:

-

Cell Cycle Arrest: p21 (CDKN1A) is a cyclin-dependent kinase inhibitor that is a direct transcriptional target of p53.[6] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in cell cycle arrest, which prevents the proliferation of cancer cells.[9]

-

Apoptosis Induction: p53 upregulates the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[4][5] These proteins promote the mitochondrial pathway of apoptosis by increasing the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[4]

Caption: Navtemadlin inhibits the MDM2-p53 interaction, leading to p53 stabilization and the activation of downstream pathways for cell cycle arrest and apoptosis.

Quantitative Data

In Vitro Potency

Navtemadlin demonstrates potent inhibition of the MDM2-p53 interaction and robust anti-proliferative activity in a wide range of TP53-WT cancer cell lines.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to MDM2 | 0.045 nM | [10] |

| Biochemical IC50 (MDM2-p53 Interaction) | 0.6 nM | [10] |

| Cell Line | Cancer Type | MDM2 Status | IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | Amplified | 9.1 | [11] |

| HCT116 | Colorectal Cancer | Non-amplified | 10 | [11] |

| ACHN | Renal Cancer | Not Specified | Not Specified | [10] |

| GBM108 | Glioblastoma | Amplified | <100 | [12] |

| GBM143 | Glioblastoma | Amplified | <100 | [12] |

| GBM14 | Glioblastoma | Non-amplified | <100 | [12] |

| GBM148 | Glioblastoma | Amplified | ~200 | [12] |

| GBM10 | Glioblastoma | Non-amplified | ~300 | [12] |

In Vivo Efficacy

Navtemadlin has shown significant anti-tumor activity in various preclinical xenograft models of TP53-WT cancers.

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| SJSA-1 | Osteosarcoma | 60 mg/kg, daily | Complete tumor regression in 10 of 12 mice | [11] |

| HCT116 | Colorectal Cancer | 100 mg/kg, twice daily | Tumor stasis | [11] |

| GBM108 | Glioblastoma | 25 mg/kg, daily | Significant survival benefit | [12] |

| B16-F10 | Melanoma | Not Specified | Significant reduction in tumor growth | [4] |

Pharmacodynamic Biomarkers

Treatment with Navtemadlin leads to a dose-dependent increase in the expression of p53 target genes in vivo.

| Biomarker | Xenograft Model | Fold Induction | Time Point | Reference |

| p21 mRNA | SJSA-1 | ~30-fold | 4 hours | [11] |

| p21 mRNA | HCT116 | 9.76 to 34.9-fold | Not Specified | [10] |

| p21, PUMA, FAS mRNA | GBM PDXs | Variable increase | Not Specified | [12] |

| MIC-1 (serum) | Human Subjects | Dose-dependent increase | Not Specified | [13] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Navtemadlin on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Navtemadlin (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect the levels of p53 and its downstream target proteins.

-

Cell Lysis: Treat cells with Navtemadlin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to confirm the disruption of the MDM2-p53 interaction by Navtemadlin.

-

Cell Treatment and Lysis: Treat cells with Navtemadlin or vehicle control, then lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-MDM2 or anti-p53 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2. A decrease in the co-precipitated protein in the Navtemadlin-treated sample indicates disruption of the interaction.

Xenograft Tumor Model

This protocol is used to evaluate the in vivo anti-tumor efficacy of Navtemadlin.

-

Cell Implantation: Subcutaneously inject TP53-WT cancer cells (e.g., 5 x 10^6 SJSA-1 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer Navtemadlin orally at the desired dose and schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess for tumor regression.

Visualizations

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for evaluating the efficacy and mechanism of action of an MDM2 inhibitor like Navtemadlin.

Logical Relationship of p53-Mediated Cellular Fates

Caption: The activation of p53 by Navtemadlin can lead to either cell cycle arrest or apoptosis, depending on the cellular context and level of stress.

Conclusion

This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction, representing a promising therapeutic strategy for the treatment of TP53-WT cancers. Its mechanism of action is well-defined, involving the reactivation of the p53 tumor suppressor pathway, which leads to cell cycle arrest and apoptosis in cancer cells. The robust preclinical data, supported by detailed in vitro and in vivo studies, provide a strong rationale for its continued clinical development. This technical guide serves as a comprehensive resource for understanding the core principles underlying the anti-tumor activity of Navtemadlin.

References

- 1. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 12. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin (formerly AMG 232, now KRT-232) is a potent, selective, and orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. Developed by Amgen and now advanced by Kartos Therapeutics, Navtemadlin represents a significant therapeutic strategy in oncology, particularly for tumors harboring wild-type TP53. By disrupting the interaction between MDM2 and p53, Navtemadlin liberates the p53 tumor suppressor from its primary negative regulator, leading to the restoration of its transcriptional activity. This, in turn, induces cell cycle arrest, apoptosis, and senescence in malignant cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Navtemadlin.

Discovery and Optimization

The discovery of Navtemadlin stemmed from a structure-based drug design approach aimed at identifying potent inhibitors of the MDM2-p53 interaction. The initial efforts led to the identification of a piperidinone scaffold as a promising starting point.[1] Extensive structure-activity relationship (SAR) studies focused on optimizing the substituents of this core to enhance potency and improve pharmacokinetic properties.

A key breakthrough in the optimization process was the identification of a one-carbon tethered sulfone group that established a previously unutilized interaction with a shallow cleft on the MDM2 surface.[1] This modification led to a substantial improvement in both biochemical and cellular potency, culminating in the discovery of AMG 232 (Navtemadlin).[1]

Chemical Synthesis of Navtemadlin

The synthesis of Navtemadlin is a multi-step process involving the construction of the substituted piperidinone core followed by the introduction of the key side chains. The following is a high-level overview of a reported synthetic route.

High-Level Synthesis Workflow

Caption: High-level workflow for the synthesis of Navtemadlin.

Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)

The following is an illustrative protocol based on general synthetic chemistry principles and may not reflect the exact proprietary process. For detailed, step-by-step procedures, it is recommended to consult the supplementary information of the primary scientific literature.

Synthesis of the Piperidinone Core:

-

Reaction Setup: To a solution of a suitable protected amino acid derivative in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Addition of Second Fragment: Add the second amino acid derivative to the reaction mixture and stir at room temperature for 12-24 hours.

-

Cyclization: After confirming the formation of the dipeptide, deprotect the N-terminus and induce intramolecular cyclization under basic conditions to form the piperidinone ring.

-

Purification: Purify the resulting piperidinone core using column chromatography on silica gel.

Mechanism of Action: Restoring p53 Function

Navtemadlin's mechanism of action is centered on the inhibition of the MDM2-p53 interaction.[2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of its negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3]

Navtemadlin competitively binds to the p53-binding pocket of MDM2 with high affinity, preventing the interaction with p53.[4] This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to function as a transcription factor. Activated p53 then upregulates the expression of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX).[4][5]

MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 signaling pathway and the mechanism of action of Navtemadlin.

Preclinical and Clinical Data

Navtemadlin has demonstrated potent and selective activity in a wide range of preclinical models and has shown promising results in clinical trials.

In Vitro Activity

| Assay Type | Target/Cell Line | IC50 / Kd / ED50 | Reference |

| HTRF Assay | MDM2-p53 Interaction | 0.6 nM | [6] |

| Surface Plasmon Resonance (SPR) | MDM2 Binding | Kd = 0.045 nM | [1] |

| EdU Cell Proliferation | SJSA-1 (osteosarcoma) | 9.1 nM | [1] |

| Cell Proliferation | HCT116 (colorectal) | 10 nM | [6] |

In Vivo Efficacy

| Xenograft Model | Dosing | Efficacy | Reference |

| SJSA-1 (osteosarcoma) | 75 mg/kg, daily | Complete tumor regression | [5] |

| SJSA-1 (osteosarcoma) | - | ED50 = 9.1 mg/kg | [1] |

| HCT116 (colorectal) | 100 mg/kg | 86% Tumor Growth Inhibition (TGI) | [6] |

| A375sq2 (melanoma) | - | ED50 = 18 mg/kg | [6] |

Clinical Trial Data (BOREAS Phase 3 in Myelofibrosis)

| Endpoint | Navtemadlin (n=123) | Best Available Therapy (n=60) | Reference |

| Spleen Volume Reduction ≥35% at Week 24 | 15% | 5% | [7] |

| Total Symptom Score Reduction ≥50% at Week 24 | 24% | 12% | [7] |

| Reduction in Driver Gene VAF ≥50% at Week 24 | 21% | 12% | [7] |

| Improved Bone Marrow Fibrosis by ≥1 grade at Week 24 | 45% | 21% | [8] |

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

Objective: To quantify the inhibitory effect of Navtemadlin on the MDM2-p53 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein (GST-tagged)

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of Navtemadlin in the assay buffer.

-

In a 384-well plate, add 5 µL of the Navtemadlin dilution or vehicle control.

-

Add 5 µL of a solution containing the GST-MDM2 protein to each well.

-

Add 5 µL of a solution containing the biotinylated p53 peptide to each well.

-

Add 5 µL of a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log of the Navtemadlin concentration to determine the IC50 value.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

Objective: To assess the effect of Navtemadlin on DNA synthesis and cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., SJSA-1)

-

Complete cell culture medium

-

Navtemadlin

-

EdU solution (10 mM)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Navtemadlin for 48-72 hours.

-

Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Remove the medium, wash the cells with PBS, and fix them with the fixative solution for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 20 minutes.

-

Wash the cells with PBS and then add the Click-iT® reaction cocktail to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS and then stain the nuclei with Hoechst 33342.

-

Image the plate using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells) in each treatment condition to determine the IC50 value.

Western Blotting for p53 Pathway Proteins

Objective: To determine the effect of Navtemadlin on the protein levels of p53 and its downstream targets.

Materials:

-

Cancer cell line of interest

-

Navtemadlin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of Navtemadlin for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and then add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the fold change in protein expression.

Conclusion

Navtemadlin (KRT-232) is a well-characterized and highly potent inhibitor of the MDM2-p53 interaction with a clear mechanism of action. Its discovery through rational drug design has led to a promising therapeutic agent that has demonstrated significant preclinical and clinical activity in various cancers, most notably in myelofibrosis. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of Navtemadlin in a broader range of malignancies.

References

- 1. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. onclive.com [onclive.com]

- 8. targetedonc.com [targetedonc.com]

Navtemadlin (formerly KRT-232 and AMG-232) is a potent, orally bioavailable, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] It is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53's function in cancer cells with wild-type TP53.[1][4][5] This guide provides a comprehensive overview of the preclinical pharmacology of Navtemadlin for researchers, scientists, and drug development professionals.

Mechanism of Action

In non-stressed cells, p53 levels are kept low through a negative feedback loop involving MDM2.[2] MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53, which inhibits its transcriptional activity and promotes its ubiquitination and subsequent proteasomal degradation.[3][4][5] In many TP53 wild-type tumors, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions, such as cell cycle arrest, apoptosis, and DNA repair.[5][6]

Navtemadlin competitively binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction.[1] This liberates p53 from MDM2-mediated inhibition and degradation, leading to the accumulation of p53 in the nucleus.[7] The stabilized and activated p53 then acts as a transcription factor, upregulating the expression of its target genes, including CDKN1A (p21), MDM2 (in a negative feedback loop), and pro-apoptotic proteins like PUMA (BBC3).[1][4] The induction of p21 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, while the upregulation of pro-apoptotic proteins can trigger programmed cell death.[1][8]

dot

Caption: Mechanism of action of Navtemadlin.

Quantitative Preclinical Data

The preclinical activity of Navtemadlin has been characterized by its high binding affinity to MDM2 and potent anti-proliferative effects in TP53 wild-type cancer cells.

Table 1: In Vitro Activity of Navtemadlin

| Parameter | Value | Assay Type | Reference |

| MDM2 Binding Affinity (Kd) | 0.045 nM | Biophysical/Biochemical Assay | [1] |

| MDM2-p53 Interaction IC50 | 0.6 nM | Biochemical HTRF-based Assay | [2] |

| Cell Growth Inhibition IC50 (SJSA-1 Osteosarcoma) | 9.1 nM | Cell Viability Assay | [1][2] |

| Cell Growth Inhibition IC50 (HCT116 Colorectal Cancer) | 10 nM | BrdU Proliferation Assay | [1][2] |

| Growth Inhibition EC90 (MOLM13, MV-4-11, UKE-1 Myeloid Cell Lines) | 2-6 µM | Cell Viability Assay | [8] |

Table 2: In Vivo Efficacy of Navtemadlin in Xenograft Models

| Cancer Model | Dosing | Outcome | Reference |

| SJSA-1 Osteosarcoma | 9.1 mg/kg daily (ED50) | Robust tumor growth inhibition | [3] |

| SJSA-1 Osteosarcoma | 30 and 60 mg/kg daily | Tumor regression (total regression in 10/12 mice at 60 mg/kg) | [2] |

| MDM2-amplified Glioblastoma PDX (subcutaneous) | 25 mg/kg | Significantly extended survival compared to 100 mg/kg in non-amplified PDX | [6][9][10][11] |

| MDM2-amplified Glioblastoma PDX (orthotopic, efflux-deficient mice) | 25 mg/kg | Doubled survival | [6][9][10][11][12] |

| B16-F10 Melanoma (syngeneic) | Not specified | Significantly reduced tumor growth | [13][14][15] |

Table 3: Pharmacokinetic Properties of Navtemadlin

| Parameter | Value | Species/Conditions | Reference |

| Terminal Half-life | 18.6 hours | Healthy human subjects (60 mg single dose) | [16] |

| Tmax (fasted) | 2 hours | Healthy human subjects (60 mg single dose) | [16] |

| Tmax (fed) | 3 hours | Healthy human subjects (60 mg single dose) | [16] |

| Metabolite-to-parent AUC ratio (M1) | 0.20 | Healthy volunteers | [1] |

| Metabolite-to-parent AUC ratio (M1) | 0.46 | Patients with solid tumors | [1] |

| Brain to Plasma Ratio (Kp_brain) | 0.009 | Mice | [6][9][10][11] |

Detailed Experimental Protocols

MDM2-p53 Binding Assay (Fluorescence Anisotropy)

This assay quantifies the ability of Navtemadlin to disrupt the interaction between MDM2 and a p53-derived peptide.

-

Reagents and Materials : Recombinant human MDM2 protein, fluorescein-labeled p53 peptide (e.g., FITC-p53), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20), Navtemadlin stock solution (in DMSO), and 384-well black, flat-bottom plates.[5][7]

-

Procedure :

-

Prepare a serial dilution of Navtemadlin in DMSO, followed by a further dilution in assay buffer.

-

In a 384-well plate, add the diluted Navtemadlin or vehicle control (DMSO in assay buffer).

-

Add a solution of MDM2 protein to each well to a final concentration within the linear range of the assay.

-

Add a solution of the FITC-p53 peptide to each well to a final concentration, typically in the low nanomolar range.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure fluorescence anisotropy on a compatible plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Data Analysis : The decrease in fluorescence anisotropy with increasing concentrations of Navtemadlin indicates displacement of the FITC-p53 peptide from MDM2. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Navtemadlin.[17]

-

Reagents and Materials : TP53 wild-type cancer cell line (e.g., SJSA-1, HCT116), complete cell culture medium, Navtemadlin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, and a solubilization solution (for MTT).[17][18]

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

-

Treat the cells with a serial dilution of Navtemadlin or vehicle control (DMSO) and incubate for a desired period (e.g., 72 hours).[8][19]

-

For an MTT assay, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.[18]

-

For an MTS assay, add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[17]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17][18]

-

Data Analysis : Normalize the absorbance values to the vehicle-treated control wells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of Navtemadlin and fitting the data to a dose-response curve.

-

Western Blot for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as p21 and MDM2, following Navtemadlin treatment.[20]

-

Reagents and Materials : TP53 wild-type cancer cells, Navtemadlin, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibodies, and ECL western blotting substrate.

-

Procedure :

-

Culture cells and treat with Navtemadlin or vehicle control for a specified time (e.g., 24 hours).[7]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate 20-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis : The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the fold-change in protein expression upon Navtemadlin treatment.[20]

-

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of Navtemadlin in a living organism.

-

Materials : Immunocompromised mice (e.g., athymic nude or SCID), cancer cells for implantation (e.g., SJSA-1), Navtemadlin formulation for oral gavage, and calipers for tumor measurement.

-

Procedure :

-

Subcutaneously implant cancer cells into the flank of the mice.[2]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Navtemadlin orally at various doses (e.g., 25, 50, 100 mg/kg) daily or on an intermittent schedule. The control group receives the vehicle.[2][9]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamics).

-

Data Analysis : Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences.

-

Visualizations of Pathways and Workflows

dot

Caption: Navtemadlin's effect on the MDM2-p53 pathway.

dot

Caption: Experimental workflow for Navtemadlin.

dot

Caption: Logical flow of Navtemadlin's action.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Portico [access.portico.org]

- 3. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ashpublications.org [ashpublications.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navtemadlin, also known as KRT-232 (formerly AMG-232), is an investigational, orally bioavailable, and highly potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Developed through a structure-based design approach, Navtemadlin is engineered to selectively target the p53-binding pocket of MDM2, disrupting its interaction with the p53 tumor suppressor protein.[2] In malignancies characterized by wild-type TP53 and MDM2 overexpression, Navtemadlin liberates p53 from negative regulation, leading to its stabilization, accumulation, and the restoration of its tumor-suppressive functions.[1] This reactivation of the p53 pathway induces critical downstream cellular processes, including cell cycle arrest, senescence, and apoptosis in malignant cells.[1] Clinical investigations, notably the Phase III BOREAS trial in myelofibrosis, have demonstrated Navtemadlin's potential for disease-modifying activity, underscoring the therapeutic promise of this mechanism.[3][4] This document provides a comprehensive technical overview of Navtemadlin's mechanism of action, quantitative potency, and the experimental protocols used to characterize its effects on the p53 pathway.

Core Mechanism of Action: MDM2-p53 Interaction Inhibition

The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress signals like DNA damage and hypoxia.[2] Under normal physiological conditions, p53 activity is tightly controlled by its principal negative regulator, MDM2. MDM2 functions as an E3 ubiquitin ligase, binding to the N-terminal transactivation domain of p53, which inhibits p53's transcriptional activity and targets it for proteasomal degradation.[5] In many cancers with wild-type TP53, the p53 pathway is functionally inactivated by the overexpression of MDM2.[6]

Navtemadlin is designed to mimic the key interactions of p53 within the MDM2 binding cleft. It competitively binds to MDM2, physically occluding the p53-MDM2 protein-protein interaction.[1][2] This disruption frees p53 from MDM2-mediated inhibition and degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to orchestrate a robust anti-tumor response.[2]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navtemadlin (also known as KRT-232 or AMG-232) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It is currently under investigation in multiple clinical trials for various cancers.[1] The therapeutic rationale for inhibiting MDM2 stems from its role as a primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3] Navtemadlin aims to restore p53 activity by disrupting the MDM2-p53 interaction, thereby inducing cell cycle arrest and apoptosis in cancer cells.[4] This technical guide provides an in-depth overview of the structural biology of Navtemadlin's binding to MDM2, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Data Presentation: Navtemadlin-MDM2 Binding Affinity and Cellular Potency

The following tables summarize the key quantitative data characterizing the interaction between Navtemadlin and MDM2, as well as its activity in cellular and in vivo models.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Kd | 0.045 nM | Surface Plasmon Resonance (SPR) | [4][5][6][7][8] |

| IC50 | 0.6 nM | Not Specified | [5] |

| Cellular Potency | |||

| IC50 (SJSA-1 EdU proliferation assay) | 9.1 nM | EdU cell proliferation assay | [4][6][7][8] |

| IC50 (HCT116 proliferation) | 10 nM | Cell proliferation assay | [5][9] |

| In Vivo Efficacy | |||

| ED50 (SJSA-1 osteosarcoma xenograft) | 9.1 mg/kg | In vivo tumor growth inhibition | [6][7] |

Table 1: Quantitative Binding and Potency Data for Navtemadlin. This table provides a consolidated view of the binding affinity and functional potency of Navtemadlin.

Structural Insights into Navtemadlin-MDM2 Binding

While a co-crystal structure of Navtemadlin with MDM2 is not publicly available, its design was heavily guided by existing MDM2-ligand co-crystal structures, particularly PDB entry 4JRG.[1][3] Furthermore, the co-crystal structure of a closely related precursor, compound 25, with MDM2 (PDB: 4OAS) provides significant insights into the binding mode of this chemical series.[6]

The binding of Navtemadlin to MDM2 is a classic example of structure-based drug design, where the inhibitor mimics the key interactions of the p53 alpha-helix within the MDM2 hydrophobic cleft. The piperidinone scaffold of Navtemadlin serves as a rigid core to present the key pharmacophoric groups in the correct orientation to interact with the three key hydrophobic pockets on the MDM2 surface, which are normally occupied by the p53 residues Phe19, Trp23, and Leu26.

Signaling Pathway and Experimental Workflow

p53-MDM2 Signaling Pathway and Inhibition by Navtemadlin

The following diagram illustrates the autoregulatory feedback loop between p53 and MDM2 and how Navtemadlin intervenes to restore p53 function.

Caption: p53-MDM2 autoregulatory loop and Navtemadlin's mechanism of action.

Experimental Workflow for Characterizing Navtemadlin-MDM2 Interaction

The following diagram outlines a typical experimental workflow for the structural and functional characterization of Navtemadlin's interaction with MDM2.

Caption: Workflow for characterizing Navtemadlin-MDM2 interaction.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of Navtemadlin to MDM2.

Materials:

-

Recombinant human MDM2 protein

-

Navtemadlin

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization: Covalently immobilize MDM2 onto the sensor chip surface via amine coupling.

-

Analyte Preparation: Prepare a serial dilution of Navtemadlin in running buffer.

-

Binding Analysis: Inject the different concentrations of Navtemadlin over the immobilized MDM2 surface.

-

Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams.

-

Data Analysis: Fit the steady-state or kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Fluorescence Anisotropy (FA) Competition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Navtemadlin for the MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein

-

A fluorescently labeled p53-derived peptide (e.g., with fluorescein)

-

Navtemadlin

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a microplate, combine a fixed concentration of MDM2 and the fluorescently labeled p53 peptide.

-

Inhibitor Addition: Add varying concentrations of Navtemadlin to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy of each well.

-

Data Analysis: Plot the fluorescence anisotropy values against the logarithm of the Navtemadlin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

X-ray Crystallography

Objective: To determine the three-dimensional structure of MDM2 in complex with an inhibitor.

Materials:

-

Highly pure and concentrated MDM2 protein

-

Inhibitor (e.g., a Navtemadlin precursor)

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Complex Formation: Incubate the MDM2 protein with a molar excess of the inhibitor.

-

Crystallization: Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and screen a wide range of crystallization conditions.

-

Crystal Optimization: Optimize the conditions that yield diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data.

-

Structure Determination: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known MDM2 structure), and build and refine the atomic model of the MDM2-inhibitor complex.

Conclusion

Navtemadlin is a highly potent inhibitor of the MDM2-p53 interaction, with sub-nanomolar binding affinity and low nanomolar cellular potency. Its design has been heavily informed by structural biology, enabling the creation of a molecule that effectively mimics the key binding interactions of p53 with MDM2. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Navtemadlin and other next-generation MDM2 inhibitors. A thorough understanding of the structural and quantitative aspects of this interaction is crucial for the ongoing development of this important class of anti-cancer therapeutics.

References

- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of Navtemadlin (AMG 232), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Navtemadlin is designed to disrupt the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type TP53, MDM2 acts as a key negative regulator by binding to p53, thereby inhibiting its transcriptional activity and promoting its degradation.[1][3] By competitively binding to the p53-binding pocket of MDM2, Navtemadlin liberates p53 from this negative regulation.[4] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells.[5][6]

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of Navtemadlin has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from initial studies.

Table 1: Binding Affinity and Biochemical Potency of Navtemadlin

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (Biacore) | MDM2 | Kd | 0.045 nM | [6] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 | 0.6 nM | [6] |

Table 2: Anti-proliferative Activity of Navtemadlin in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| SJSA-1 | Osteosarcoma | EdU | 9.1 nM | [5] |

| HCT116 | Colorectal Cancer | BrdU | 10 nM | [6] |

| ACHN | Renal Cancer | p21 Induction | 12.8 - 46.8 nM | [6] |

| A1207 | Glioblastoma | Cell Viability | 0.20 µM | [7] |

| DBTRG-05MG | Glioblastoma | Cell Viability | 0.19 µM | [7] |

| U87MG | Glioblastoma | Cell Viability | 0.35 µM | [7] |

| 464T (GSC) | Glioblastoma Stem Cell | Cell Viability | 5.3 nM | [7] |

GSC: Glioblastoma Stem Cell

Key Signaling Pathway

Navtemadlin's mechanism of action is centered on the reactivation of the p53 signaling pathway. The following diagram illustrates this process.

References

- 1. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin, also known as KRT-232 and formerly AMG-232, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its mechanism of action centers on the disruption of the MDM2-p53 protein-protein interaction, a critical regulatory axis in cellular homeostasis. In tumor cells with wild-type TP53, overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. Navtemadlin competitively binds to MDM2, preventing its interaction with p53. This restores p53's transcriptional activity, leading to the induction of downstream target genes that govern cell cycle arrest, senescence, and apoptosis, ultimately inhibiting tumor growth.[2]

Clinical development has primarily focused on hematological malignancies, particularly myelofibrosis, where it has shown significant efficacy in patients who are relapsed or refractory to Janus kinase (JAK) inhibitors. This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of Navtemadlin, intended to serve as a resource for researchers and professionals in the field of drug development.

Pharmacokinetics

Navtemadlin exhibits a predictable pharmacokinetic profile that supports a once-daily, intermittent dosing schedule. Its absorption, distribution, metabolism, and excretion (ADME) have been characterized in both healthy volunteers and patient populations across various malignancies.

Absorption

Navtemadlin is orally bioavailable. The time to maximum plasma concentration (Tmax) is typically observed within a few hours of administration. Administration with a high-fat meal can delay Tmax, but does not have a clinically significant impact on the overall exposure (AUC).

Distribution

Navtemadlin is highly protein-bound in plasma. Population pharmacokinetic modeling has described its distribution using a two-compartment model, indicating distribution from a central compartment to a peripheral compartment.

Metabolism

The primary route of metabolism for Navtemadlin is glucuronidation, forming an acyl glucuronide metabolite (M1). This metabolite is pharmacologically less active than the parent compound.

Excretion

Excretion of Navtemadlin and its metabolites is primarily through the biliary-fecal route, with negligible renal clearance of the parent drug.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Navtemadlin from clinical studies.

Table 1: Population Pharmacokinetic Parameters of Navtemadlin in Adult Patients with Solid Tumors, Multiple Myeloma, or Acute Myeloid Leukemia

| Parameter | Value |

| Apparent Oral Clearance (CL/F) | 24.9 L/h |

| Apparent Central Volume of Distribution (Vc/F) | 62.9 L |

| Apparent Peripheral Volume of Distribution (Vp/F) | 333 L |

| Terminal Half-life (t1/2) | 17.1 hours |

Data from a population pharmacokinetic analysis of 141 subjects.

Table 2: Single-Dose Pharmacokinetic Parameters of Navtemadlin (60 mg) in Healthy Fasted Subjects

| Parameter | Mean (CV%) |

| Cmax (ng/mL) | 525 (66%) |

| Tmax (hours) | 2.0 (median) |

| AUC0-t (ng·h/mL) | 3392 (63.3%) |

| Terminal Half-life (t1/2) (hours) | 18.6 |

Data from a study in 30 healthy volunteers.[3]

Table 3: Pharmacokinetic Parameters of Navtemadlin Metabolite (M1) in Healthy Fasted Subjects (60 mg Single Dose)

| Parameter | Mean (CV%) |

| Cmax (ng/mL) | 118 (70%) |

| Tmax (hours) | 2.02 (median) |

| AUC0-24 (ng·h/mL) | 607 (60.9%) |

| Terminal Half-life (t1/2) (hours) | 16.2 |

| M1/Parent AUC0-t Ratio | ~0.2 |

Data from a study in 30 healthy volunteers.[3]

Pharmacodynamics

The pharmacodynamic effects of Navtemadlin are a direct consequence of its mechanism of action: the stabilization and activation of p53. This leads to measurable changes in downstream biomarkers and cellular processes.

Mechanism of Action: The MDM2-p53 Signaling Pathway

Navtemadlin restores p53 function by inhibiting its primary negative regulator, MDM2. This leads to the upregulation of p53 target genes, including CDKN1A (p21), BBC3 (PUMA), and BAX, which in turn mediate cell cycle arrest and apoptosis.[4][5] A negative feedback loop also exists where p53 upregulates MDM2 expression.[4]

Biomarkers of Pharmacodynamic Activity

A key biomarker of Navtemadlin's pharmacodynamic activity is Macrophage Inhibitory Cytokine-1 (MIC-1), also known as Growth Differentiation Factor-15 (GDF15). MIC-1 is a direct transcriptional target of p53, and its serum levels increase in a dose- and concentration-dependent manner following Navtemadlin administration, confirming target engagement.[3]

In Vitro Cellular Activity

Navtemadlin has demonstrated potent anti-proliferative activity in various TP53 wild-type cancer cell lines.

Table 4: In Vitro Cellular Potency of Navtemadlin

| Cell Line | Cancer Type | IC50 |

| SJSA-1 | Osteosarcoma | 9.1 nM |

| HCT116 | Colorectal Cancer | Not explicitly stated, but effective concentrations are in the nanomolar to low micromolar range. |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][6]

Experimental Protocols

Western Blotting for p53 Pathway Proteins

This protocol describes a general method for assessing the upregulation of p53 and its downstream targets, p21 and MDM2, following treatment with Navtemadlin.

Materials:

-

TP53 wild-type cancer cell lines (e.g., HCT116, SJSA-1)

-

Navtemadlin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Navtemadlin (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a method to determine the effect of Navtemadlin on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, SJSA-1)

-

Navtemadlin

-

96-well culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[9]

-

Treat cells with a serial dilution of Navtemadlin or vehicle control for a defined period (e.g., 72 hours).[10][11]

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[12]

-

If using MTT, add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations of Workflows and Relationships

Clinical Trial Patient Screening and Enrollment Workflow

This diagram illustrates a typical workflow for enrolling patients in a clinical trial investigating Navtemadlin, such as the BOREAS study.[4][13][14] Potential participants are first screened against a set of inclusion and exclusion criteria.[4][13] Eligible patients who provide informed consent are then enrolled and randomized to a treatment arm.

Pharmacokinetic Data Analysis Workflow

This diagram outlines the key steps in analyzing pharmacokinetic data from a clinical study.[5][15] The process begins with the collection and bioanalysis of plasma samples, followed by data formatting. The formatted data is then used for non-compartmental analysis (NCA) and/or population PK (PopPK) modeling to derive key pharmacokinetic parameters.[15] Finally, statistical analysis is performed, and the results are compiled into a comprehensive report.

References

- 1. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. UCSD Myelofibrosis Trial → Navtemadlin add-on to Ruxolitinib in JAK Inhibitor-Naïve Patients With Myelofibrosis Who Have a Suboptimal Response to Ruxolitinib [clinicaltrials.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-MDM2 Antibody (A12616) | Antibodies.com [antibodies.com]

- 8. MDM2 Antibodies [antibodies-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mayo.edu [mayo.edu]

- 14. Ph 3 Study in MF of Navtemadlin vs Placebo as Add-on Therapy to Rux (Myelofibrosis) | Duke Cancer Institute [dukecancerinstitute.org]

- 15. medium.com [medium.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navtemadlin (also known as KRT-232 or AMG 232) is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancers with wild-type TP53, the overexpression of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the suppression of p53's pro-apoptotic functions.[1][3] Navtemadlin is designed to disrupt the MDM2-p53 interaction, thereby restoring p53's transcriptional activity and inducing apoptosis in malignant cells.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which Navtemadlin influences apoptosis pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and workflows.

Core Mechanism of Action: The MDM2-p53 Axis

Under normal physiological conditions, p53 activity is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[1] In several TP53 wild-type cancers, MDM2 is overexpressed, leading to the functional inactivation of p53 and allowing cancer cells to evade apoptosis.[1][2]

Navtemadlin competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This inhibition stabilizes p53, leading to its accumulation in the nucleus and the subsequent transactivation of its downstream target genes. These target genes encode for proteins that play crucial roles in cell cycle arrest and the induction of apoptosis.[1][4]

Induction of Apoptosis: Key Downstream Pathways

The activation of p53 by Navtemadlin initiates a signaling cascade that culminates in apoptosis. This is primarily achieved through the transcriptional upregulation of pro-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, such as BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).[3][5]

-

BAX: Upon activation, BAX translocates to the mitochondria where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6]

-

PUMA: PUMA promotes apoptosis by directly binding to and activating BAX, as well as by neutralizing anti-apoptotic Bcl-2 family members like Bcl-xL.[3][5]

The release of cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[3]

Quantitative Data on Navtemadlin's Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of Navtemadlin.

Table 1: In Vitro Efficacy of Navtemadlin (AMG 232)

| Cell Line | Cancer Type | p53 Status | IC50 (nmol/L) for Cell Growth Inhibition | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 9.4 | [7] |

| HCT116 | Colon Cancer | Wild-Type | 23.8 | [7] |

| ACHN | Renal Cancer | Wild-Type | 14.1 | [7] |

| HT-29 | Colon Cancer | Mutant | >10,000 | [7] |

| B16-F10 | Melanoma | Wild-Type | 1500 | [8] |

| YUMM 1.7 | Melanoma | Wild-Type | 1600 | [8] |

| CT26.WT | Colon Carcinoma | Wild-Type | 2000 | [8] |

Table 2: In Vivo mRNA Upregulation by Navtemadlin (AMG 232) in SJSA-1 Xenografts

| Gene | Dose (mg/kg) | Time (hours) | Mean Fold Increase over Vehicle | Reference |

| p21 | 100 | 2 | ~15 | [5] |

| p21 | 100 | 6 | ~40 | [5] |

| p21 | 100 | 24 | ~20 | [5] |

| MDM2 | 100 | 6 | ~8 | [5] |

| PUMA | 100 | 6 | ~6 | [5] |

Table 3: Clinical Efficacy of Navtemadlin in the BOREAS Phase 3 Trial (Relapsed/Refractory Myelofibrosis)

| Endpoint (at Week 24) | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | p-value | Reference |

| Spleen Volume Reduction ≥35% (SVR35) | 15% | 5% | 0.08 | [5][7][9] |

| Total Symptom Score Reduction ≥50% (TSS50) | 24% | 12% | 0.05 | [5][7] |

| Median Change in CD34+ Cells from Baseline | -70% (n=48) | -38% (n=19) | N/A | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Navtemadlin's effects on apoptosis are provided below.

Western Blot Analysis for p53 Pathway Proteins

This protocol outlines the detection of p53, p21, MDM2, and PUMA protein levels following Navtemadlin treatment.

Materials:

-

Cell lines of interest (e.g., SJSA-1, HCT116)

-

Navtemadlin (AMG 232)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-PUMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of Navtemadlin or DMSO for the desired time points (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with Navtemadlin, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is used to assess the disruption of the MDM2-p53 interaction by Navtemadlin.

Materials:

-

Treated and control cell lysates

-

Anti-MDM2 or anti-p53 antibody for immunoprecipitation

-

Control IgG of the same isotype

-

Protein A/G agarose beads

-

Co-IP lysis buffer

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

Western blot reagents (as described above)

Procedure:

-

Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with either an anti-MDM2 antibody, anti-p53 antibody, or a control IgG overnight at 4°C.

-

Bead Binding: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-MDM2 antibody, probe the blot with an anti-p53 antibody). A decrease in the co-immunoprecipitated p53 in Navtemadlin-treated samples would indicate disruption of the MDM2-p53 interaction.

Conclusion

Navtemadlin represents a targeted therapeutic strategy that effectively reactivates the p53 tumor suppressor pathway in TP53 wild-type cancers. By inhibiting MDM2, Navtemadlin leads to the stabilization and activation of p53, which in turn transcriptionally upregulates key pro-apoptotic proteins such as BAX and PUMA. This cascade of events ultimately drives cancer cells into apoptosis. The quantitative data from both preclinical and clinical studies underscore the potential of Navtemadlin as a promising anti-cancer agent. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate molecular mechanisms of Navtemadlin and its impact on apoptosis pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bax conformational change is a crucial step for PUMA-mediated apoptosis in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase II results from KRT-232, a first-in-class MDM2 inhibitor, for R/R MF failing JAK inhibitor therapy [mpn-hub.com]

- 9. onclive.com [onclive.com]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navtemadlin (also known as KRT-232 or AMG-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, navtemadlin reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] These application notes provide detailed protocols for utilizing navtemadlin in fundamental in vitro cell culture assays to assess its biological activity.

Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53 plays a crucial role in maintaining cellular homeostasis by regulating cell cycle progression and apoptosis. In many cancers with wild-type TP53, the function of p53 is suppressed by the overexpression of its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity.[2]

Navtemadlin is designed to fit into the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction. This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of target genes that mediate cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX).[2][3]

Caption: Navtemadlin's mechanism of action in the MDM2-p53 pathway.

Data Presentation: In Vitro Efficacy of Navtemadlin

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of navtemadlin in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50/EC50 | Incubation Time | Reference |

| SJSA-1 | Osteosarcoma | Cell Growth | 9.1 nM | Not Specified | [1] |

| B16-F10 p53+/+ | Murine Melanoma | Cell Growth | 1.5 µM | 96 hours | [3] |

| YUMM 1.7 | Murine Melanoma | Cell Growth | 1.6 µM | Not Specified | [3] |

| CT26.WT | Murine Colon Carcinoma | Cell Growth | 2 µM | Not Specified | [3] |

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of navtemadlin.

Caption: General experimental workflow for in vitro assays with navtemadlin.

Cell Viability Assay (MTS Protocol)

This protocol is for determining the effect of navtemadlin on cell viability using a colorimetric MTS assay.

Materials:

-

Navtemadlin

-

96-well clear flat-bottom cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Navtemadlin Treatment:

-

Prepare a series of navtemadlin dilutions in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the navtemadlin dilutions or vehicle control (e.g., DMSO diluted in medium).

-

Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[3]

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the media-only background wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of navtemadlin concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Materials:

-

Navtemadlin

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of navtemadlin or vehicle control for a specified time (e.g., 24, 48, or 72 hours).[3]

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

-